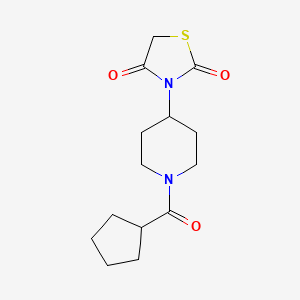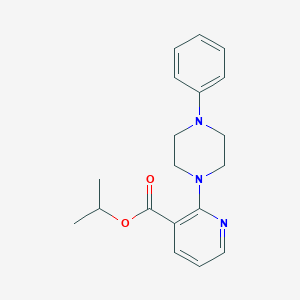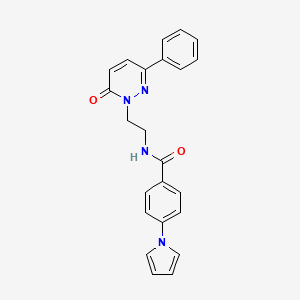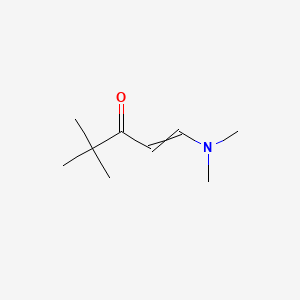![molecular formula C14H12F3NO3S B2807360 methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate CAS No. 339009-54-0](/img/structure/B2807360.png)
methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activities
Research has shown that certain carbamate compounds possess significant antitumor properties. For instance, compounds similar in structure have demonstrated activity against various types of leukemia, melanoma, and lung carcinoma, highlighting the potential of these substances in cancer therapy. Their low toxicity at therapeutically active doses makes them candidates for clinical application (Atassi & Tagnon, 1975).
Polymer Stabilization
In the realm of materials science, carbamate derivatives have been used to enhance the stability of polyurethane against thermal degradation. By substituting the hydrogen atom in the carbamate group with alkyl groups, researchers have successfully prevented color development during the thermal degradation process, thus improving the material's stability under testing conditions (Beachell & Son, 1964).
Solar Cell Development
Another application involves the use of carbamate derivatives in the development of efficient ternary blend polymer solar cells. These compounds have been utilized as electron-cascade acceptor materials in polymer solar cells, significantly increasing the open circuit voltage and overall power conversion efficiency of the devices (Cheng, Li, & Zhan, 2014).
Synthesis and Reactivity Studies
Carbamate derivatives are also central to synthesis and reactivity studies in organic chemistry. For example, research on methyl(trifluoromethyl)oxaziridines, a family of organic oxidizing agents that include carbamate structures, has provided insights into their synthesis and oxygen transfer capabilities, offering potential applications in the synthesis of epoxides, sulfoxides, and aldehydes (Perrone, Rosato, Salomone, & Troisi, 2013).
Propriétés
IUPAC Name |
methyl N-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-20-13(19)18-12-11(5-6-22-12)21-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZGNLPQNJMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
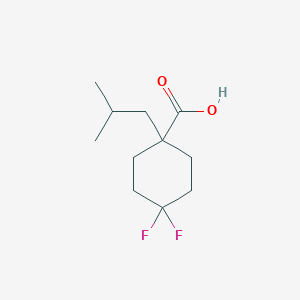
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
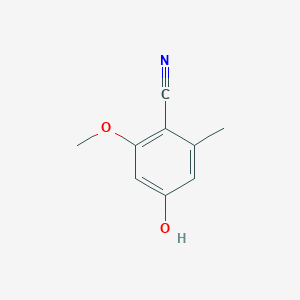
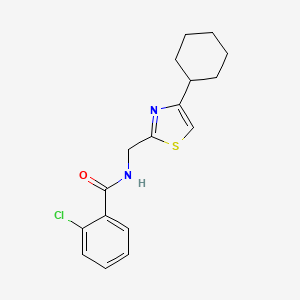
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
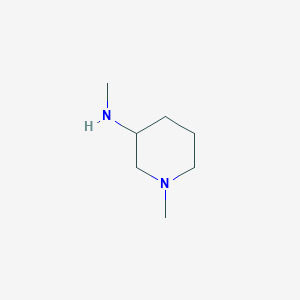
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)
